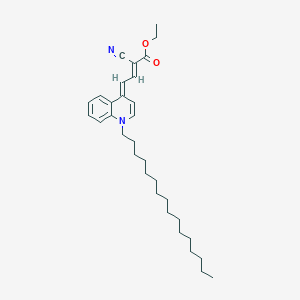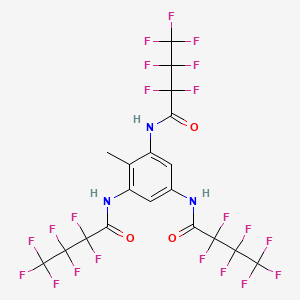
ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is a complex organic compound with a unique structure that includes a quinoline moiety, a cyano group, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with an appropriate aldehyde, followed by the addition of a cyano group and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties, such as liquid crystals or organic semiconductors.
Mecanismo De Acción
The mechanism of action of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antibacterial effects. The cyano group can participate in various biochemical reactions, while the long alkyl chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E,4E)-2-cyano-4-(1-octadecyl-4(1H)-quinolinylidene)-2-butenoate
- Ethyl (2E,4E)-2-cyano-4-(1-dodecyl-4(1H)-quinolinylidene)-2-butenoate
Uniqueness
Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C32H46N2O2 |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
ethyl (E,4E)-2-cyano-4-(1-hexadecylquinolin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C32H46N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-26-24-28(30-20-17-18-21-31(30)34)22-23-29(27-33)32(35)36-4-2/h17-18,20-24,26H,3-16,19,25H2,1-2H3/b28-22+,29-23+ |
Clave InChI |
WQJMOIBRHOOROL-UFSUQUSASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(/C#N)\C(=O)OCC)/C2=CC=CC=C21 |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C(=O)OCC)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11558235.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558236.png)
![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![3,4-Dimethoxy-N-({N'-[(2Z,3E)-4-phenylbut-3-EN-2-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11558242.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-[(E)-(4-bromophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B11558261.png)
![4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558271.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
![4-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11558285.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11558291.png)

